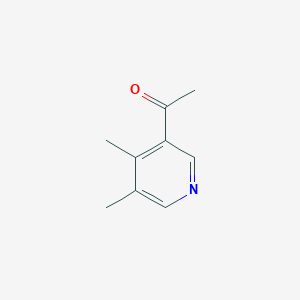
Trimethylsilyl 2-hydroxybenzoate
Vue d'ensemble
Description
Trimethylsilyl 2-hydroxybenzoate is an organosilicon compound that features a trimethylsilyl group attached to the 2-hydroxybenzoate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for hydroxyl functionalities. The trimethylsilyl group enhances the volatility and stability of the compound, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl 2-hydroxybenzoate can be synthesized through the reaction of 2-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride acting as a silylating agent to protect the hydroxyl group of the 2-hydroxybenzoic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the silylation process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The trimethylsilyl group can be removed under acidic or basic conditions, regenerating the free hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Oxidation and Reduction: While the trimethylsilyl group itself is relatively inert, the 2-hydroxybenzoate moiety can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Oxidized derivatives of 2-hydroxybenzoic acid.
Reduction: Reduced derivatives of 2-hydroxybenzoic acid.
Applications De Recherche Scientifique
Trimethylsilyl 2-hydroxybenzoate is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems, where the trimethylsilyl group can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mécanisme D'action
The mechanism of action of trimethylsilyl 2-hydroxybenzoate primarily involves the protection of hydroxyl groups through the formation of a stable trimethylsilyl ether. This protection prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be selectively removed under specific conditions, allowing for the controlled release of the free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A common silylating agent used to protect hydroxyl groups.
Trimethylsilyl cyanide: Used in the synthesis of nitriles and other cyanide-containing compounds.
Trimethylsilyl trifluoromethanesulfonate: Employed as a strong silylating agent in organic synthesis.
Uniqueness
Trimethylsilyl 2-hydroxybenzoate is unique due to its combination of the trimethylsilyl group with the 2-hydroxybenzoate moiety. This combination provides both the protective benefits of the trimethylsilyl group and the reactivity of the 2-hydroxybenzoate, making it a valuable compound in various chemical applications.
Propriétés
IUPAC Name |
trimethylsilyl 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3Si/c1-14(2,3)13-10(12)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRPPPKHGUJSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60850184 | |
| Record name | Trimethylsilyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5674-98-6 | |
| Record name | Trimethylsilyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60850184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)

amino}prop-2-enoate](/img/structure/B3272517.png)

